molecular formula C8H5BrN2S B231763 4-(5-Bromo-2-thienyl)pyrimidine

4-(5-Bromo-2-thienyl)pyrimidine

Cat. No.: B231763
M. Wt: 241.11 g/mol
InChI Key: ZFBBQTASCQOFTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(5-Bromo-2-thienyl)pyrimidine (CID 1478083) is a versatile brominated heterocyclic compound that serves as a valuable scaffold in medicinal chemistry and drug discovery research . The core pyrimidine structure is a privileged pharmacophore in therapeutics, found in a wide range of biologically active molecules and nucleic acids . The presence of the bromine atom on the thienyl ring offers a reactive site for further functionalization via cross-coupling reactions, allowing researchers to create diverse libraries of compounds for biological screening. This makes it a key intermediate in the exploration of new therapeutic agents. Pyrimidine-based structures, in general, have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties, highlighting the potential research directions for this compound . This product is intended for research and development purposes only in a controlled laboratory setting. It is not intended for diagnostic, therapeutic, or any human use.

Properties

Molecular Formula

C8H5BrN2S

Molecular Weight

241.11 g/mol

IUPAC Name

4-(5-bromothiophen-2-yl)pyrimidine

InChI

InChI=1S/C8H5BrN2S/c9-8-2-1-7(12-8)6-3-4-10-5-11-6/h1-5H

InChI Key

ZFBBQTASCQOFTA-UHFFFAOYSA-N

SMILES

C1=CN=CN=C1C2=CC=C(S2)Br

Canonical SMILES

C1=CN=CN=C1C2=CC=C(S2)Br

Origin of Product

United States

Advanced Spectroscopic and Structural Elucidation of 4 5 Bromo 2 Thienyl Pyrimidine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Determinationevitachem.com

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

One-Dimensional (¹H and ¹³C) NMR Analysisevitachem.comdergipark.org.tr

One-dimensional NMR spectra, specifically proton (¹H) and carbon-13 (¹³C), are fundamental for identifying the types and number of unique protons and carbons in a molecule.

¹H NMR: The ¹H NMR spectrum of 4-(5-Bromo-2-thienyl)pyrimidine is expected to show distinct signals corresponding to the protons on the pyrimidine (B1678525) and thiophene (B33073) rings. The pyrimidine ring protons typically appear at lower field (higher ppm) due to the electron-withdrawing effect of the two nitrogen atoms. The protons on the thiophene ring will also show characteristic shifts and coupling patterns. For instance, in a closely related compound, 2-amino-4-(5-bromo-2-thienyl)-6-methylpyrimidine, the thiophene protons are observed as distinct doublets, indicating their coupling to each other. oup.com

¹³C NMR: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The carbon atoms of the pyrimidine ring are generally deshielded and appear at a lower field compared to those of the thiophene ring. The carbon atom bonded to the bromine (C-Br) in the thiophene ring will have a characteristic chemical shift, which is influenced by the heavy atom effect of bromine.

The anticipated NMR data, based on analysis of similar structures, is summarized below. oup.compsu.eduspectrabase.com

Interactive Data Table: Predicted ¹H and ¹³C NMR Data for this compound

AtomPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)
Pyrimidine H-2~9.2 (s)~159.0
Pyrimidine H-5~7.4 (d)~120.0
Pyrimidine H-6~8.8 (d)~157.5
Thiophene H-3'~7.8 (d)~135.0
Thiophene H-4'~7.2 (d)~126.0
Pyrimidine C-4N/A~162.5
Thiophene C-2'N/A~148.0
Thiophene C-5'N/A~112.0

Note: 's' denotes a singlet, 'd' denotes a doublet. Predicted values are inferred from related compounds and may vary based on solvent and experimental conditions.

Two-Dimensional (COSY, HSQC, HMBC, NOESY) NMR Techniques for Connectivity and Spatial Relationships

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would show a cross-peak between the H-3' and H-4' protons of the thiophene ring, confirming their adjacency. It would also show a correlation between the H-5 and H-6 protons of the pyrimidine ring. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the carbon signals to which they are directly attached (one-bond C-H correlation). princeton.edu This technique allows for the definitive assignment of each proton signal to its corresponding carbon atom, for example, linking the ¹H signal at ~7.2 ppm to the ¹³C signal of C-4'. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over longer ranges (typically 2-4 bonds). princeton.edu HMBC is critical for establishing the connectivity between the two heterocyclic rings. A key correlation would be observed between the thiophene proton H-3' and the pyrimidine carbon C-4, providing unequivocal evidence of the bond linking the two rings. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. princeton.edu This experiment provides insights into the molecule's conformation and the relative orientation of the two rings. For instance, NOESY could reveal spatial proximity between the pyrimidine H-2 proton and the thiophene H-3' proton, helping to define the preferred dihedral angle between the rings. researchgate.net

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Characterizationevitachem.comdergipark.org.trpg.edu.pl

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint based on its functional groups.

Infrared (IR) Spectroscopy: The IR spectrum is used to identify the characteristic vibrational modes of the molecule. Key expected absorption bands for this compound would include aromatic C-H stretching above 3000 cm⁻¹, and a series of sharp bands in the 1600-1400 cm⁻¹ region corresponding to the C=C and C=N stretching vibrations of the pyrimidine and thiophene rings. mdpi.comijacskros.com The C-Br stretching frequency is expected to appear at a lower wavenumber, typically in the 600-500 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The aromatic ring stretching vibrations are typically strong and sharp in the Raman spectrum, which would aid in characterizing the heterocyclic core.

Interactive Data Table: Expected Vibrational Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeRing
3100-3000C-H stretchingAromatic (both)
1600-1550C=N stretchingPyrimidine
1550-1400C=C stretchingAromatic (both)
~1250C-N stretchingPyrimidine
~840C-H out-of-plane bendingAromatic (both)
~700C-S stretchingThiophene
600-500C-Br stretchingThiophene

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysisevitachem.com

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. pg.edu.pl

For this compound (C₈H₅BrN₂S), the calculated exact mass is approximately 255.94 g/mol . A key feature in the mass spectrum would be the isotopic signature of bromine. Naturally occurring bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio. Therefore, the molecular ion peak (M⁺) will appear as a pair of peaks of almost equal intensity, one at m/z corresponding to the molecule with ⁷⁹Br and another at (M+2)⁺ corresponding to the molecule with ⁸¹Br. pg.edu.pl

The fragmentation of the molecular ion would likely proceed through several pathways, including:

Loss of a bromine radical (•Br), resulting in a fragment ion at m/z ~177.

Cleavage at the bond between the two rings, yielding ions corresponding to the bromothienyl cation (m/z ~162/164) or the pyrimidine cation (m/z ~79).

Fragmentation of the pyrimidine ring, which can lead to the loss of molecules like HCN. researchgate.net

X-ray Diffraction (XRD) Studies for Crystalline Structure and Conformation Analysisdergipark.org.trprinceton.edu

While a specific crystal structure for this compound is not publicly documented, analysis of closely related structures, such as 4-(5-bromo-2-thienyl)-1-(4-fluorophenyl)-3-phenyl-2-pyrazoline, allows for a detailed prediction of the expected findings. researchgate.net An XRD study would reveal:

Crystal System and Space Group: For instance, the related pyrazoline compound crystallizes in the monoclinic system with the centrosymmetric space group P2₁/c. researchgate.net

Unit Cell Parameters: Precise dimensions of the unit cell (a, b, c, α, β, γ).

Bond Lengths and Angles: Confirmation of the expected bond lengths and angles within the pyrimidine and thiophene rings, as well as the C-Br and C-S bonds. urfu.ru

Conformation: The dihedral angle between the planes of the pyrimidine and thiophene rings would be determined, revealing whether the molecule is planar or twisted in the solid state. The planarity is influenced by steric hindrance and crystal packing forces.

Other Advanced Spectroscopic Techniques for Detailed Electronic and Surface Propertiessdsu.edupg.edu.plnih.govjneurosci.org

Beyond the core structural techniques, other spectroscopic methods can probe the electronic properties of the molecule.

UV-Visible (UV-Vis) Spectroscopy: This technique measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within the molecule. Due to the presence of conjugated π-systems in both the pyrimidine and thiophene rings, this compound is expected to exhibit strong absorption bands in the UV region, likely between 250 and 350 nm. nih.govrsc.org These absorptions correspond to π → π* and n → π* electronic transitions. The position and intensity of these bands provide information about the extent of conjugation and the electronic structure of the molecule. nih.gov

Fluorescence Spectroscopy: If the molecule is fluorescent, this technique can provide further insights into its excited electronic states. By measuring the emission of light after excitation at a specific wavelength, one can study the molecule's photophysical properties, which are relevant for applications in materials science and as biological probes. ucd.ie

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic transitions within a molecule. uzh.ch The absorption of UV or visible light by a molecule promotes an electron from a lower energy orbital to a higher energy orbital. uzh.ch In the case of this compound, the presence of conjugated π-systems and heteroatoms with non-bonding electrons gives rise to characteristic electronic transitions, primarily π → π* and n → π* transitions. uzh.chupi.edu

The π → π* transitions, which are typically of high intensity, arise from the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the conjugated system formed by the thiophene and pyrimidine rings. upi.edu The extent of conjugation in the molecule significantly influences the wavelength of maximum absorption (λmax). uzh.ch The n → π* transitions, which are generally of lower intensity, involve the promotion of non-bonding electrons (from the nitrogen atoms of the pyrimidine ring, for instance) to antibonding π* orbitals. uzh.chupi.edu

A study of a pyrimidine derivative, 6-Bromo-3-(6-(2,6-dichlorophenyl)-2-(morpolinomethylamino) pyrimidine4-yl) -2H-chromen-2-one, showed a maximum absorption at 275 nm, which is indicative of the electronic transitions within its structure. nih.gov For this compound, one would expect to observe absorption bands in the UV region that are characteristic of its specific conjugated system. The analysis of these bands provides valuable information on the electronic structure and the degree of conjugation between the two heterocyclic rings.

Table 1: Expected Information from UV-Vis Spectroscopy of this compound

ParameterInformation Gained
λmax Wavelength of maximum absorbance, indicative of specific electronic transitions (π → π, n → π).
Molar Absorptivity (ε) A measure of the probability of the electronic transition, providing insight into the nature of the chromophore.
Spectral Shape The overall shape of the absorption spectrum can reveal information about the molecular environment and interactions.

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique that provides quantitative information about the elemental composition and the chemical state of the elements within the top 1-10 nanometers of a material's surface. wikipedia.orgcnrs.fr The technique involves irradiating a sample with X-rays and measuring the kinetic energy of the emitted photoelectrons. wikipedia.org The binding energy of these electrons is characteristic of the element and its chemical environment, an effect known as a chemical shift. cnrs.fr

For this compound, XPS analysis would be expected to detect the presence of carbon, nitrogen, sulfur, and bromine. High-resolution XPS spectra of the C 1s, N 1s, S 2p, and Br 3d core levels would provide detailed information about the chemical bonding and oxidation states of these elements. For example, the C 1s spectrum could be deconvoluted into several peaks corresponding to the different carbon environments within the thiophene and pyrimidine rings. Similarly, the N 1s spectrum would be sensitive to the chemical state of the nitrogen atoms in the pyrimidine ring. Theoretical studies on similar molecules, like 5-bromouracil, have shown that XPS combined with computational methods can accurately assign inner-core ionization potentials. qcri.or.jp

Table 2: Expected Core-Level Information from XPS of this compound

Core LevelExpected Information
C 1s Differentiation of carbon atoms in the thiophene and pyrimidine rings, and C-Br and C-S bonds.
N 1s Information on the chemical environment of the nitrogen atoms within the pyrimidine ring.
S 2p Confirmation of the sulfur atom in the thiophene ring and its oxidation state.
Br 3d Identification of the bromine atom and its covalent bond to the thiophene ring.

Electron Spin Resonance (ESR) Spectroscopy for Paramagnetic Species (if applicable)

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a highly sensitive technique for the detection and characterization of species with one or more unpaired electrons, known as paramagnetic species. ethz.chglobalresearchonline.net As this compound is a closed-shell molecule with all its electrons paired, it is diamagnetic and would not exhibit an ESR signal in its ground state. ethz.ch

However, ESR spectroscopy could be a valuable tool for studying paramagnetic species derived from this compound, such as radical ions that could be generated through chemical or electrochemical oxidation or reduction. taylorfrancis.com The resulting ESR spectrum would provide detailed information about the distribution of the unpaired electron's spin density across the molecule. This is achieved through the analysis of the g-factor and hyperfine coupling constants, which arise from the interaction of the unpaired electron with magnetic nuclei (e.g., ¹H, ¹³C, ¹⁴N) within the radical species. researchgate.net While no ESR studies have been reported for this compound, the technique remains a powerful potential method for investigating its redox chemistry and the electronic structure of any resulting radical intermediates. researchgate.netsemanticscholar.org

Table 3: Potential Information from ESR Spectroscopy of Paramagnetic Derivatives of this compound

ESR ParameterInformation Gained
g-factor Provides information about the electronic structure of the paramagnetic species.
Hyperfine Coupling Constants Reveals the extent of interaction of the unpaired electron with magnetic nuclei, mapping the spin density distribution.
Signal Intensity Proportional to the concentration of the paramagnetic species. researchgate.net
Linewidth Can provide insights into dynamic processes such as molecular motion and spin relaxation.

Reactivity and Mechanistic Pathways of 4 5 Bromo 2 Thienyl Pyrimidine

Reactivity of the Halogen Substituent at the Thiophene (B33073) Moiety

The bromine atom at the 5-position of the thiophene ring is a key site for synthetic modification, primarily through palladium-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, providing access to a wide array of novel derivatives.

The Suzuki-Miyaura coupling is a versatile method for creating carbon-carbon bonds by reacting the bromo-thienylpyrimidine with various aryl or heteroaryl boronic acids. mdpi.comnih.gov This reaction is typically catalyzed by a palladium complex, such as Pd(PPh₃)₄, in the presence of a base like potassium phosphate (B84403) (K₃PO₄) and a suitable solvent like 1,4-dioxane. mdpi.com The efficiency of the Suzuki coupling can be influenced by the electronic nature of the boronic acid, with electron-rich boronic acids often leading to better yields. mdpi.com Microwave irradiation has also been employed to accelerate these coupling reactions. ucd.ie

Stille coupling offers another avenue for C-C bond formation, utilizing organotin reagents. researchgate.netlibretexts.org For instance, the coupling of 4-(5-bromo-2-thienyl)pyrimidine with organostannanes can be catalyzed by palladium complexes like Pd(PPh₃)₄ to generate more complex molecules. researchgate.net This reaction is valuable for introducing alkyl, alkenyl, aryl, and heteroaryl groups. libretexts.org

The Heck reaction facilitates the coupling of the aryl halide with alkenes to form substituted alkenes. researchgate.netlibretexts.org This palladium-catalyzed reaction typically involves a palladium(II) precursor that is reduced in situ to the active palladium(0) catalyst. libretexts.org

Sonogashira coupling is employed to introduce alkyne functionalities by reacting the bromo-substituted thiophene with terminal alkynes. gold-chemistry.orgorganic-chemistry.org This reaction is generally catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.orgnih.gov

Buchwald-Hartwig amination provides a method for the formation of carbon-nitrogen bonds, allowing for the introduction of various amine groups. libretexts.orgsnnu.edu.cn This palladium-catalyzed cross-coupling reaction is a powerful tool for synthesizing arylamines under relatively mild conditions. snnu.edu.cn The choice of phosphine (B1218219) ligand is crucial for the efficiency and scope of the reaction. snnu.edu.cn

The reactivity of the bromine substituent can also be exploited in nucleophilic substitution reactions , where it can be displaced by various nucleophiles such as amines, alcohols, or thiols. evitachem.comevitachem.com

Below is a table summarizing various palladium-catalyzed cross-coupling reactions involving the bromine substituent on the thiophene moiety.

Coupling ReactionReactantCatalyst/ReagentsProduct Type
Suzuki-MiyauraAryl/heteroaryl boronic acidsPd(PPh₃)₄, K₃PO₄, 1,4-dioxaneBiaryl/heteroaryl compounds
StilleOrganostannanesPd(PPh₃)₄Substituted thienylpyrimidines
HeckAlkenesPd(OAc)₂, phosphine ligand, baseAlkenyl-substituted thienylpyrimidines
SonogashiraTerminal alkynesPd complex, Cu(I) co-catalyst, amine baseAlkynyl-substituted thienylpyrimidines
Buchwald-HartwigAminesPd catalyst, phosphine ligand, baseAmino-substituted thienylpyrimidines

Electrophilic and Nucleophilic Reactions on the Pyrimidine (B1678525) Ring System

The pyrimidine ring, being an electron-deficient system, is generally more susceptible to nucleophilic attack than electrophilic substitution. core.ac.uk The presence of nitrogen atoms in the ring decreases the energy of the π electrons, making electrophilic aromatic substitution more difficult. core.ac.uk

Nucleophilic Aromatic Substitution (SNAr) is a common reaction pathway for pyrimidine derivatives. mdpi.comresearchgate.net Halogenated pyrimidines are particularly reactive towards nucleophiles. researchgate.net The pyrimidine ring in this compound can potentially undergo nucleophilic substitution, especially if there are leaving groups on the pyrimidine ring itself. For example, in related polychloropyrimidines, amination can occur regioselectively. mit.edu In some cases, these reactions can proceed even without a catalyst, particularly with strong nucleophiles. mit.edu

The reactivity of the pyrimidine ring can be influenced by the substituents present. The electron-withdrawing nature of the thienyl group can further enhance the electrophilicity of the pyrimidine ring, making it more prone to nucleophilic attack.

While less common, electrophilic substitution on the pyrimidine ring is challenging due to its electron-deficient character. core.ac.uk However, under certain conditions and with specific reagents, such reactions might be possible, although they are not the preferred reaction pathway.

Reactivity of the Thiophene Ring System

The thiophene ring, while aromatic, exhibits its own characteristic reactivity. The bromine atom at the C5 position, as discussed, is a primary site for functionalization. However, the other positions on the thiophene ring can also participate in reactions.

Electrophilic Aromatic Substitution can occur on the thiophene ring, with the directing effects of the existing substituents playing a crucial role. evitachem.com Reactions such as halogenation, nitration, and Friedel-Crafts alkylation or acylation can potentially be used to further modify the thiophene moiety. evitachem.com In related 3-substituted 2-bromothiophenes, palladium-catalyzed C-H arylation has been shown to occur selectively at the C5 position. beilstein-journals.org

The presence of the pyrimidine ring as a substituent on the thiophene ring will influence the regioselectivity of electrophilic attack. The electron-withdrawing nature of the pyrimidine ring would be expected to deactivate the thiophene ring towards electrophilic substitution.

Investigations into Reaction Kinetics and Proposed Mechanisms

The mechanisms of the palladium-catalyzed cross-coupling reactions mentioned in section 4.1 have been extensively studied. The general catalytic cycle for these reactions involves three key steps:

Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (in this case, the bromo-thienyl moiety) to form a palladium(II) intermediate. libretexts.org

Transmetalation (for Suzuki and Stille reactions) or Olefin/Alkyne Insertion (for Heck and Sonogashira reactions): In Suzuki and Stille couplings, the organic group from the organoboron or organotin compound is transferred to the palladium(II) center. libretexts.org In Heck and Sonogashira reactions, the alkene or alkyne coordinates to the palladium and then inserts into the palladium-carbon bond. libretexts.org

Reductive Elimination: The two organic groups on the palladium(II) center couple and are eliminated, regenerating the palladium(0) catalyst and forming the final product. snnu.edu.cn

For the Buchwald-Hartwig amination , the mechanism also involves oxidative addition of the aryl halide to the palladium(0) catalyst, followed by coordination of the amine and subsequent deprotonation by a base to form a palladium-amido complex. Reductive elimination then yields the arylamine product and regenerates the catalyst. libretexts.orgsnnu.edu.cn

The kinetics of these reactions can be influenced by various factors, including the nature of the palladium catalyst and ligands, the base used, the solvent, and the reaction temperature. For instance, in Suzuki-Miyaura reactions, the choice of base and solvent can significantly impact the reaction rate and yield. mdpi.com High-throughput experimentation has been used to rapidly screen conditions for reactions like the Buchwald-Hartwig amination to find optimal parameters. purdue.edu

Quantum chemical calculations, such as Density Functional Theory (DFT), have been used to study the reactivity and electronic properties of similar pyrimidine derivatives. mdpi.com These theoretical studies can provide insights into the reaction mechanisms and help predict the reactivity of different compounds. ucd.ie

Computational Chemistry and Theoretical Investigations of 4 5 Bromo 2 Thienyl Pyrimidine

Quantum Chemical Calculations for Electronic Structure, Geometry, and Energetics

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic structure, three-dimensional geometry, and energetic properties of 4-(5-bromo-2-thienyl)pyrimidine. tandfonline.commdpi.comresearchgate.net

Electronic Structure: DFT calculations can map the electron density distribution, identifying electron-rich and electron-deficient regions within the molecule. This is crucial for understanding its reactivity and intermolecular interactions. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key descriptors of electronic behavior. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a significant indicator of the molecule's chemical stability and reactivity. mdpi.com A smaller gap generally suggests higher reactivity.

Energetics: Quantum chemical calculations can provide valuable data on the molecule's stability and reactivity. Important energetic parameters that can be calculated include the total energy, ionization potential, and electron affinity. These values help in understanding the molecule's behavior in chemical reactions.

Illustrative Data from DFT Calculations:

ParameterIllustrative Calculated ValueSignificance
HOMO Energy-6.5 eVIndicates electron-donating capability.
LUMO Energy-1.8 eVIndicates electron-accepting capability.
HOMO-LUMO Gap4.7 eVReflects chemical stability and reactivity. mdpi.com
Dipole Moment2.1 DQuantifies the polarity of the molecule.
Total Energy-2345.6 HartreeRepresents the total electronic energy of the molecule.

Molecular Modeling and Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

Molecular modeling and dynamics simulations are essential for exploring the dynamic behavior of this compound, including its conformational flexibility and how it interacts with other molecules.

Conformational Landscapes: While quantum chemical calculations can identify the lowest energy conformation, molecular dynamics simulations can explore the entire conformational landscape. These simulations model the movement of atoms over time, providing insights into the different shapes the molecule can adopt and the energy barriers between these conformations. For this compound, this is particularly important for understanding the rotation around the single bond connecting the thiophene (B33073) and pyrimidine (B1678525) rings.

Intermolecular Interactions: Molecular dynamics can also simulate how this compound interacts with other molecules, such as solvent molecules or biological macromolecules. This is crucial for predicting its solubility and its potential as a ligand for a biological target. These simulations can reveal the specific types of interactions involved, such as hydrogen bonds, van der Waals forces, and electrostatic interactions.

Prediction of Spectroscopic Parameters and Reactivity Descriptors

Computational methods can predict various spectroscopic properties and reactivity descriptors, which can be compared with experimental data to validate the computational model.

Spectroscopic Parameters: Theoretical calculations can predict spectroscopic data such as Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra. researchgate.netresearchgate.net The calculated vibrational frequencies in the IR and Raman spectra can be assigned to specific vibrational modes of the molecule. researchgate.net Similarly, calculated NMR chemical shifts can aid in the interpretation of experimental NMR spectra.

Reactivity Descriptors: DFT calculations can be used to compute a range of reactivity descriptors that provide a quantitative measure of the molecule's reactivity. mdpi.com These include:

Chemical Hardness and Softness: These parameters indicate the resistance of a molecule to changes in its electron distribution.

Electronegativity: This describes the ability of the molecule to attract electrons.

Electrophilicity Index: This quantifies the electrophilic character of a molecule.

Illustrative Predicted Spectroscopic and Reactivity Data:

ParameterIllustrative Predicted ValueExperimental Correlation
Key IR Frequency (C=N stretch)1620 cm⁻¹Can be compared with experimental FT-IR spectra.
¹H NMR Chemical Shift (Thiophene H)7.2 - 7.8 ppmAids in the assignment of peaks in experimental ¹H NMR.
Chemical Hardness (η)2.35 eVProvides a measure of the molecule's stability.
Electrophilicity Index (ω)1.9 eVIndicates the molecule's capacity to accept electrons.

In Silico Approaches for Molecular Design and Scaffold Optimization

The computational insights gained from the above methods can be leveraged for the rational design of new molecules based on the this compound scaffold.

Molecular Design: By understanding the structure-activity relationships of related compounds, new derivatives of this compound can be designed in silico. rsc.orgacs.orgnih.govnih.gov For example, modifications can be made to the scaffold to enhance its interaction with a specific biological target.

Scaffold Optimization: Computational tools can be used to optimize the this compound scaffold to improve its physicochemical properties, such as solubility, membrane permeability, and metabolic stability. nih.govmdpi.comnih.gov This is a crucial step in the development of new drug candidates. Techniques like quantitative structure-activity relationship (QSAR) modeling can be employed to correlate the structural features of a series of compounds with their biological activity, guiding the design of more potent and selective molecules.

Biological Activity Studies of 4 5 Bromo 2 Thienyl Pyrimidine Derivatives in Vitro and Preclinical Focus

Structure-Activity Relationship (SAR) Elucidation for the Bromothienylpyrimidine Scaffold

The biological activity of 4-(5-bromo-2-thienyl)pyrimidine derivatives is intricately linked to their chemical structure. Modifications to the core scaffold can significantly influence their therapeutic potential. nih.govchemrxiv.org Structure-activity relationship (SAR) studies aim to identify the key structural features responsible for the observed biological effects, guiding the design of more potent and selective compounds. nih.govchemrxiv.org

For instance, in the context of antimicrobial activity, the presence and position of substituents on the pyrimidine (B1678525) ring are critical. Studies have shown that the introduction of specific aromatic amines at certain positions on the pyrimidine ring can be beneficial for antimicrobial activity. heteroletters.org In particular, aniline (B41778) groups with para-substituents like chlorine and bromine have been shown to enhance activity. heteroletters.org The nature of the substituent on the thiophene (B33073) ring also plays a crucial role. For example, some studies have indicated that halogen-substituted derivatives, such as those with 4-fluoro groups, exhibit greater antibacterial activity compared to their 4-chloro or 4-bromo counterparts. nih.gov

In the realm of anticancer research, SAR studies have revealed that modifications to different parts of the thienopyrimidine scaffold can impact cytotoxicity. For example, within a series of thieno[2,3-d]pyrimidine-4(3H)-ones, the presence of a benzylamino group at the 2-position was found to be crucial for potent anticancer activity. mdpi.com Furthermore, the nature of substituents on the thiophene core is also a determining factor, with cyclohexyl moieties sometimes conferring higher activity than phenyl derivatives. mdpi.com

The exploration of SAR is a continuous process, with new studies constantly refining our understanding of how structural modifications to the bromothienylpyrimidine scaffold can be optimized to achieve desired biological outcomes. rsc.orgmdpi.com

In Vitro Assessment of Specific Biological Activities

Antimicrobial Spectrum (e.g., Antibacterial, Antifungal, Antiviral)

Derivatives of the this compound scaffold have demonstrated a broad spectrum of antimicrobial activities. orientjchem.org Numerous studies have investigated their efficacy against various bacterial and fungal strains. researchgate.netnih.gov

Antibacterial Activity: Thienopyrimidine derivatives have been shown to be effective against both Gram-positive and Gram-negative bacteria. nih.govtandfonline.com For example, certain synthesized pyrimidine derivatives have exhibited good antibacterial activity against Bacillus subtilis and Staphylococcus aureus (Gram-positive), as well as Klebsiella pneumoniae, Escherichia coli, and Salmonella typhi (Gram-negative). researchgate.net Some compounds have shown moderate activity against strains like Streptococcus viridans. nih.gov The introduction of specific substituents, such as a 4-fluoro group, has been reported to enhance antibacterial potency. nih.gov

Antifungal Activity: In addition to their antibacterial properties, many pyrimidine derivatives also exhibit significant antifungal activity. researchgate.net Compounds have been tested against a range of fungal species, including Aspergillus fumigatus, Aspergillus niger, Aspergillus terreus, and Rhizopus species, with some derivatives showing potent activity. researchgate.net Certain 4-(5-bromo-1-benzofuran-2-yl)-6-(substituted phenyl)-pyrimidine-2-thiol derivatives have demonstrated significant activity against A. niger and Candida albicans. nih.gov

Antiviral Activity: The pyrimidine nucleus is a component of several antiviral drugs. orientjchem.org While specific data on the antiviral activity of this compound itself is limited in the provided context, the broader class of pyrimidine derivatives has a well-established history of antiviral applications. orientjchem.orgresearchgate.net

Table 1: In Vitro Antimicrobial Activity of Selected Pyrimidine Derivatives

Compound Type Target Organism Observed Activity Reference
1,6-dihydro-2-mercapto-4-aryl-6-(3′-bromophenyl)-pyrimidines Gram-positive and Gram-negative bacteria Good antibacterial activity researchgate.net
5-α-(3′-bromostyryl)-4-benzylidene -1,3-dihydro-pyrimidine-2,4,6-triones Aspergillus fumigatus, A. niger, A. terreus, Rhizopus spp. Potent antifungal activity researchgate.net
2-amino-6-aryl-4-(2-thienyl) pyrimidines (with 4-fluoro substitution) Bacteria More active than chloro and bromo analogs nih.gov
4-(5-Bromo-1-benzofuran-2-yl)-6-(substituted phenyl)-pyrimidine-2-thiol A. niger, C. albicans Significant antifungal activity nih.gov
Pyrazolo[3,4-d]pyrimidine derivatives E. coli, B. megaterium, B. subtilis, F. proliferatum, T. harzianum, A. niger Antibacterial and antifungal activity nih.gov

Anti-Prion Activity and Oligomeric Stabilization Effects

A fascinating area of research for thienyl pyrimidine derivatives is their potential in combating prion diseases. nih.gov These fatal neurodegenerative disorders are caused by the accumulation of an abnormally folded form of the prion protein (PrPSc). nih.gov

Instead of aiming to decrease the levels of the protease-resistant core of PrPSc (PrP27-30), some studies have focused on identifying molecules that promote the formation of SDS-resistant dimers and trimers of PrP27-30. nih.gov This approach is based on the hypothesis that stabilizing PrPSc oligomers could reduce prion infectivity. nih.gov A family of thienyl pyrimidine compounds has been identified that induces such oligomerization. nih.gov Preclinical bioassays using mouse brain homogenates treated with these compounds have demonstrated a reduction in prion infectivity in vivo. nih.gov This suggests that promoting the oligomerization of PrPSc is a viable and promising strategy for developing new anti-prion therapeutics. nih.gov

Anti-Inflammatory Effects and Enzyme Inhibition (e.g., COX inhibition)

Pyrimidine derivatives have been widely investigated for their anti-inflammatory properties. nih.govmdpi.com One of the primary mechanisms underlying this activity is the inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory cascade. nih.govmdpi.comrsc.org

Several pyrimidine derivatives have been shown to be selective inhibitors of COX-2. nih.govmdpi.com This selectivity is a desirable trait, as COX-2 is primarily induced during inflammation, while COX-1 is constitutively expressed and involved in maintaining normal physiological functions. mdpi.com By selectively inhibiting COX-2, these compounds can potentially reduce inflammation with fewer gastrointestinal side effects associated with non-selective NSAIDs. mdpi.com

In vitro assays have demonstrated that certain pyrimidine derivatives can outperform standard drugs like piroxicam (B610120) in terms of COX-2 selectivity and achieve results comparable to meloxicam. nih.govmdpi.com Furthermore, some of these compounds have been shown to inhibit the growth of lipopolysaccharide (LPS)-stimulated monocytic cells and reduce levels of reactive oxygen species (ROS), indicating additional antioxidant properties that contribute to their anti-inflammatory profile. nih.govmdpi.com

Potential in Other Therapeutic Areas (e.g., Anticancer, CNS-related)

The versatile scaffold of this compound and its analogs has led to their exploration in various other therapeutic areas, most notably in oncology and for central nervous system (CNS) disorders.

Anticancer Activity: Thienopyrimidine derivatives have emerged as a promising class of anticancer agents. mdpi.comscirp.orgresearchgate.net Their mechanism of action can be diverse, with some compounds acting as inhibitors of key enzymes involved in cancer cell proliferation, such as dihydrofolate reductase (DHFR). acs.org

In vitro screening against a panel of human cancer cell lines has identified several thieno[2,3-d]pyrimidine (B153573) derivatives with significant cytotoxic activity. mdpi.comscirp.orgacs.org For example, certain 2-(benzylamino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-ones have shown potent activity against melanoma cell lines. mdpi.com The substitution pattern on both the pyrimidine and thiophene rings plays a critical role in determining the anticancer potency and selectivity. mdpi.comscirp.org For instance, the incorporation of a bromine atom at the 4-position of a phenyl ring in a thiosemicarbazide (B42300) moiety attached to the thienopyrimidine core was found to significantly enhance anticancer activity against prostate (PC-3) and colon (HCT-116) cancer cell lines. scirp.org

Table 2: Anticancer Activity of Selected Thienopyrimidine Derivatives

Compound Class Cancer Cell Line Key Finding Reference
Thieno[2,3-d]pyrimidine-4(3H)-ones Melanoma (MDA-MB-435) 2-(benzylamino)-5,6-dimethyl derivative showed high cytotoxicity. mdpi.com
Thienopyrimidine-thiosemicarbazides Prostate (PC-3), Colon (HCT-116) 4-Bromo substitution on the phenyl ring enhanced activity. scirp.org
Thieno[2,3-d]pyrimidine-4-one derivatives NCI 60 cell line panel Potent growth inhibition, with some compounds acting as DHFR inhibitors. acs.org
Thieno[2,3-d]pyrimidines Non-small cell lung cancer (HOP-92, EKVX) Selective activity observed for certain derivatives. mdpi.com

CNS-related Activity: The potential of pyrimidine derivatives extends to the treatment of CNS disorders. researchgate.net While the provided search results focus more on anti-prion activity, the ability of some of these compounds to cross the blood-brain barrier and interact with CNS targets suggests a broader potential. The anti-prion activity itself is a significant CNS-related application. nih.gov

Elucidation of Molecular Targets and Proposed Mechanisms of Action (In Vitro)

Understanding the molecular targets and mechanisms of action of this compound derivatives is crucial for their rational design and development as therapeutic agents. nih.goven-journal.org

As discussed, a key molecular target for the anti-inflammatory activity of these compounds is the COX-2 enzyme . nih.gov By binding to and inhibiting COX-2, these derivatives block the production of prostaglandins, which are key mediators of inflammation. nih.gov

In the context of anticancer activity, dihydrofolate reductase (DHFR) has been identified as a target for some thieno[2,3-d]pyrimidine derivatives. acs.org DHFR is essential for the synthesis of nucleotides, and its inhibition disrupts DNA replication and leads to cancer cell death. acs.org Molecular docking studies have helped to elucidate the binding modes of these compounds within the active site of DHFR. acs.org

For their anti-prion effects, the proposed mechanism involves the stabilization of PrPSc oligomers . nih.gov By inducing the formation of SDS-resistant dimers and trimers of the protease-resistant prion protein core, these compounds are thought to trap the prion in a less infectious state. nih.gov

Furthermore, in the context of antibacterial action, some pyrazole (B372694) derivatives incorporating a thiazol-4-one or thiophene moiety have been shown to act as dual inhibitors of DNA gyrase and DHFR in multidrug-resistant pathogens. acs.org

The elucidation of these molecular targets and mechanisms provides a solid foundation for the further optimization of the this compound scaffold to create more effective and targeted therapies.

Design and Optimization of Biologically Active this compound Analogs

The strategic design and subsequent optimization of analogs of this compound have been a subject of interest in medicinal chemistry, primarily aimed at enhancing their therapeutic potential for a variety of biological targets. This process typically involves a systematic approach to modify the core scaffold and evaluate the impact of these changes on biological activity, a practice known as structure-activity relationship (SAR) studies.

The design of novel analogs often begins with the core structure of this compound, a molecule that combines the pharmacologically significant pyrimidine ring with a bromo-substituted thienyl moiety. The bromine atom, in particular, serves as a versatile handle for further chemical modifications through various cross-coupling reactions, allowing for the introduction of a diverse range of substituents.

One area of focus has been the exploration of derivatives as potential kinase inhibitors. For instance, a series of 5-bromo-pyrimidine derivatives have been synthesized and evaluated for their in vitro cytotoxic activity against various cancer cell lines, including human colon cancer (HCT116), lung cancer (A549), and chronic myeloid leukemia (K562). In these studies, the 5-bromo-2,4-dichloropyrimidine (B17362) starting material is subjected to multistep reactions to generate a library of analogs. The subsequent biological evaluation of these compounds for activities such as Bcr/Abl tyrosine kinase inhibition helps in identifying potent candidates for further development.

The optimization process is guided by the data obtained from these initial screenings. For example, if a particular substitution on the pyrimidine or thienyl ring leads to a significant increase in activity, further modifications are made around that position to fine-tune the interaction with the biological target. This iterative process of design, synthesis, and biological testing is crucial for optimizing the potency and selectivity of the lead compounds.

While specific, detailed SAR studies and optimization data for analogs derived directly from this compound as the starting scaffold are not extensively reported in the public domain, the general principles of medicinal chemistry suggest that modifications at several key positions would be explored. These would include:

Substitution at the bromine position: Replacing the bromine atom with various aryl, heteroaryl, or alkyl groups to probe the binding pocket of the target enzyme or receptor.

Modification of the pyrimidine ring: Introducing substituents at other available positions of the pyrimidine ring to enhance binding affinity or improve pharmacokinetic properties.

Alterations to the thienyl ring: Exploring the impact of different substituents on the thienyl ring or even replacing the thiophene with other five- or six-membered heterocyclic rings.

The following table summarizes the types of analogs that could be theoretically designed and optimized based on the core this compound structure, along with the rationale for their design.

Analog Type Modification Strategy Design Rationale Potential Biological Target
C4-Aryl/Heteroaryl SubstitutedSuzuki or Stille coupling at the C5-bromo position of the thienyl ringTo explore additional binding interactions within the active site of the target protein.Kinases, G-protein coupled receptors
Pyrimidine Ring FunctionalizationNucleophilic aromatic substitution at other positions of the pyrimidine ringTo improve solubility, metabolic stability, and target engagement.Various enzymes and receptors
Thiophene IsosteresReplacement of the thiophene ring with other heterocycles (e.g., furan, pyrrole, thiazole)To modulate electronic properties and spatial arrangement of the molecule.Kinases, Proteases

It is important to note that the successful design and optimization of biologically active analogs of this compound would heavily rely on the availability of robust biological assays and, ideally, structural information of the target protein to guide the design process in a more rational, structure-based manner.

Applications of 4 5 Bromo 2 Thienyl Pyrimidine in Medicinal Chemistry Design and Discovery

Utilization as a Privileged Heterocyclic Scaffold in Drug Development

In medicinal chemistry, a "privileged scaffold" is a molecular framework that is capable of binding to multiple, often unrelated, biological targets, thereby serving as a versatile template for the development of a wide array of bioactive agents. The 4-(5-Bromo-2-thienyl)pyrimidine structure can be considered a privileged scaffold due to the inherent biological relevance of its constituent parts: the pyrimidine (B1678525) and thiophene (B33073) rings. ontosight.airesearchgate.netdntb.gov.ua

Pyrimidine derivatives are ubiquitous in medicinal chemistry, exhibiting a vast spectrum of pharmacological activities including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. growingscience.comcore.ac.uknih.gov Similarly, the thiophene ring is a key component in many pharmaceuticals. The fusion of a thiophene ring with a pyrimidine, as seen in thienopyrimidine derivatives, creates a bioisostere of purine (B94841) bases, allowing these compounds to interact with biological targets that recognize purines, such as kinases and other enzymes. smolecule.com

Table 1: Examples of Biologically Active Scaffolds Related to this compound
Scaffold ClassCore StructureReported Biological ActivitiesReference
PyrimidinesPyrimidineAnticancer, Antiviral, Antimicrobial, Anti-inflammatory, Antihypertensive growingscience.comcore.ac.uk
ThiophenesThiopheneAnti-inflammatory, Anthelmintic, Antineoplastic core.ac.uk
Thieno[2,3-d]pyrimidinesThieno[2,3-d]pyrimidine (B153573)Kinase inhibition, Anticancer, Antimicrobial smolecule.com
Pyrazolo[1,5-a]pyrimidinesPyrazolo[1,5-a]pyrimidine (B1248293)Antitumor, Enzymatic inhibition mdpi.com
Thiazolo[4,5-d]pyrimidinesThiazolo[4,5-d]pyrimidineImmunomodulators, Anticancer, Antiviral, Anti-inflammatory researchgate.net

Rational Design Principles for Novel Therapeutic Agents Based on the Bromothienylpyrimidine Core

Rational drug design is a strategic approach that leverages the three-dimensional structure of a biological target to design and synthesize molecules that can interact with it in a specific and predictable manner. drugdesign.org This process aims to move beyond trial-and-error screening by using structural and mechanistic information to create more potent and selective drugs. nih.goveuropeanpharmaceuticalreview.com The this compound core is an excellent starting point for rational design campaigns.

The process typically begins with identifying a biological target, such as an enzyme or a receptor, implicated in a disease. If the 3D structure of the target is known, computational methods like molecular docking can be used to predict how the this compound scaffold might fit into the active site. researchgate.net These models can highlight key interactions:

Hydrogen Bonding: The pyrimidine nitrogens can form crucial hydrogen bonds with amino acid residues in the target's binding pocket.

Aromatic Interactions: The thienyl and pyrimidine rings can participate in π-π stacking or hydrophobic interactions.

Halogen Bonding: The bromine atom can form a halogen bond, a specific non-covalent interaction that can significantly enhance binding affinity.

Based on these initial models, medicinal chemists can apply rational design principles to modify the scaffold. nih.gov The bromine atom is a key vector for modification. Using reactions like Suzuki, Sonogashira, or Buchwald-Hartwig coupling, a wide variety of substituents can be introduced at this position. The goal is to introduce new functional groups that can form additional favorable interactions with the target protein, thereby increasing potency and selectivity. For instance, adding a flexible chain could reach a nearby hydrophobic pocket, while adding a charged group could form a salt bridge with a corresponding charged residue. This iterative cycle of design, synthesis, and biological testing is the hallmark of rational drug design, allowing for the systematic optimization of a lead compound. drugdesign.org

Strategies for Combinatorial Chemistry and Library Synthesis

Combinatorial chemistry is a powerful set of techniques used to rapidly synthesize a large number of different but structurally related molecules, known as a chemical library. slideshare.netescholarship.org This approach is highly valuable in the early stages of drug discovery for identifying initial "hit" compounds. The this compound scaffold is exceptionally well-suited for the construction of combinatorial libraries due to its robust chemical nature and the presence of the reactive bromine atom.

A common strategy is parallel synthesis, where reactions are carried out simultaneously in an array of separate reaction vessels. uzh.ch Starting with the this compound core, a library can be generated by reacting it with a diverse set of building blocks. The Suzuki-Miyaura coupling reaction is a prime example, where the bromine atom is coupled with various boronic acids to install a wide range of aryl, heteroaryl, or alkyl groups. core.ac.uk

A hypothetical combinatorial library synthesis could be designed as follows:

Core Scaffold: this compound

Reaction Type: Palladium-catalyzed Suzuki-Miyaura cross-coupling.

Building Blocks: A collection of diverse boronic acids (R-B(OH)₂).

This approach allows for the creation of thousands of unique compounds from a single starting material, greatly accelerating the discovery of molecules with desired biological activity. escholarship.orgcore.ac.uk

Table 2: Illustrative Combinatorial Library from this compound via Suzuki Coupling
Starting MaterialReagent (R-B(OH)₂)Potential Product StructureDesired Property Modification
This compoundPhenylboronic acid4-(5-Phenyl-2-thienyl)pyrimidineIncrease hydrophobic interactions
4-Formylphenylboronic acid4-(5-(4-Formylphenyl)-2-thienyl)pyrimidineIntroduce a reactive handle for further derivatization
3-Pyridinylboronic acid4-(5-(Pyridin-3-yl)-2-thienyl)pyrimidineIntroduce a hydrogen bond acceptor to improve solubility/target binding
Methylboronic acid4-(5-Methyl-2-thienyl)pyrimidineExplore effect of small alkyl substitution

Role in Scaffold Hopping and Bioisosteric Replacement Programs

Scaffold hopping and bioisosteric replacement are advanced strategies in medicinal chemistry used to discover novel chemotypes with similar biological activity to a known active compound. nih.gov These techniques are employed to improve drug-like properties, circumvent existing patents, or explore new chemical space. scispace.com

Bioisosteric replacement involves substituting one atom or group of atoms in a molecule with another that has similar physical or chemical properties, leading to a new molecule that retains the same biological activity. u-strasbg.fr The this compound scaffold is rich in opportunities for bioisosteric replacement:

Thiophene Ring: The 2-thienyl ring is a classic bioisostere of a phenyl ring. Therefore, the this compound core could itself be a "scaffold hop" from a 4-phenylpyrimidine (B189444) lead compound. Conversely, the thienyl ring could be replaced with other heterocycles like furan, pyrrole, or thiazole (B1198619) to modulate electronic properties and metabolic stability.

Pyrimidine Ring: The pyrimidine ring can be replaced by other heterocyclic systems. For example, a pyrazolo[1,5-a]pyrimidine has been explored as a bioisosteric replacement for other scaffolds. arkat-usa.org Other possibilities include pyridazines, pyrazines, or even fused systems like quinazolines. nih.gov

Bromine Atom: The bromine atom can be swapped with other halogens (Cl, F) or with classical bioisosteres such as cyano (-CN) or trifluoromethyl (-CF₃) groups to fine-tune steric and electronic properties. u-strasbg.fr

Scaffold hopping is a more significant structural leap, where the central core of a molecule is replaced with a topologically different framework while preserving the essential 3D arrangement of key binding groups. nih.govresearchgate.net A drug discovery program might start with a known inhibitor that has, for example, a benzimidazole (B57391) core. If a computational or knowledge-based analysis suggests that the 4-(thienyl)pyrimidine core can present the necessary pharmacophoric features (e.g., hydrogen bond donors/acceptors, hydrophobic regions) in a similar spatial orientation, a "hop" to this new scaffold can be attempted. This can lead to compounds with completely novel intellectual property and potentially superior properties. scispace.com

Table 3: Potential Bioisosteric Replacements for the this compound Scaffold
Original MoietyPotential BioisostereRationale for Replacement
ThiophenePhenyl, Furan, Pyrrole, ThiazoleModulate electronics, metabolic stability, and hydrogen bonding capacity. researchgate.net
PyrimidinePyrazine, Pyridazine, Triazine, Pyrazolo[1,5-a]pyrimidineAlter hydrogen bonding patterns, solubility, and core geometry. arkat-usa.orgresearchgate.net
Bromine (-Br)-Cl, -CN, -CF₃, -CH₃Fine-tune electronics, size, lipophilicity, and metabolic stability. u-strasbg.fr

Potential Applications in Materials Science

Use in Organic Electronics and Optoelectronic Devices

The conjugated structure of 4-(5-Bromo-2-thienyl)pyrimidine and its derivatives is a key feature for their application in organic electronics. These compounds are being explored as organic semiconductor materials. Conjugated polymers that incorporate similar thienyl-pyrimidine structures have shown promise in optoelectronic devices such as organic photovoltaic (OPV) cells and organic light-emitting transistors (OLETs). The presence of the pyrimidine (B1678525) unit can lead to low-lying Highest Occupied Molecular Orbital (HOMO) energy levels, which is advantageous for achieving high open-circuit voltages in solar cells.

Research into pyrimidine-based push-pull systems for dye-sensitized solar cells (DSSCs) has demonstrated the utility of related compounds. For instance, systems based on a 4-(thiophen-2-yl)pyrimidine (B186562) core have been synthesized and investigated for their photophysical and electrochemical properties. The bromo-substituent on the thiophene (B33073) ring of this compound offers a reactive site for further chemical modifications, allowing for the fine-tuning of its electronic properties to optimize device performance.

Role as Ligands in Coordination Chemistry for Functional Materials

The nitrogen atoms in the pyrimidine ring of this compound possess lone pairs of electrons, making them excellent coordination sites for metal ions. This allows the compound to act as a ligand in coordination chemistry, forming complexes with transition metals. The resulting metal complexes can exhibit a range of interesting properties, including catalytic activity, and unique magnetic and photophysical behaviors.

The synthesis of transition metal complexes with pyrimidine-based ligands has been shown to yield materials with potential applications in various fields. For example, copper(II) complexes of a pyrimidine-derived ligand have been studied for their spectral properties. The ability of this compound to coordinate with metals opens up possibilities for the design of novel functional materials with tailored electronic and magnetic properties.

Integration into Advanced Polymer Systems

The this compound molecule can serve as a monomer for the synthesis of advanced polymer systems. The bromine atom on the thiophene ring provides a handle for polymerization reactions, such as Suzuki or Stille coupling, which are common methods for creating conjugated polymers. These polymers, incorporating the thienyl-pyrimidine unit, are expected to possess interesting liquid crystalline and electronic properties.

For example, the synthesis of novel thienyl-pyrimidine liquid crystalline materials has been reported, demonstrating the potential of this class of compounds in advanced material systems. By polymerizing this compound, it is possible to create materials with a highly ordered structure, which is beneficial for applications in areas such as organic field-effect transistors (OFETs) and sensors. The resulting polymers would combine the electronic properties of the thienyl-pyrimidine core with the processability and mechanical flexibility of a polymer backbone.

Development of Chemical and Biosensors

Derivatives of this compound have shown potential in the development of chemical and biosensors. Specifically, compounds such as 4-(5-bromo-2-thienyl)-2-pyrimidinamine (B1272425) and 4-(5-bromo-2-thienyl)-2-(methylthio)pyrimidine have been investigated for their ability to interact with and detect prion proteins.

In these studies, the thienyl pyrimidine derivatives were found to induce the oligomerization of the prion protein PrP(27-30), and their binding affinity was evaluated using techniques like BiaCore, a common biosensor platform. This interaction suggests that these compounds could be used as recognition elements in biosensors for the detection of prions, which are associated with neurodegenerative diseases. The ability to design molecules that selectively bind to specific biological targets is a critical aspect of modern biosensor development.

Q & A

Q. Methodological Guidance

  • Co-Solvents : Use DMSO (≤5% v/v) for in vitro studies to maintain solubility without cytotoxicity .
  • Nanoparticle Formulation : Encapsulate in PLGA nanoparticles for in vivo delivery .

What computational tools are recommended for modeling substituent effects on reactivity?

Advanced Research Question

  • DFT Calculations : Gaussian 16 with B3LYP/6-31G(d) basis set predicts electronic effects (e.g., bromine’s electron-withdrawing impact) .
  • Molecular Dynamics : AMBER for simulating protein-ligand binding dynamics .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.